molecular formula C12H15N5O2 B12171147 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide

Cat. No.: B12171147
M. Wt: 261.28 g/mol
InChI Key: DOZGAUHCRZICML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals the following key signals:

  • δ 7.85 (s, 1H) : Tetrazole ring proton (H-5)
  • δ 7.32–7.28 (m, 2H) : Aromatic protons (H-2 and H-6)
  • δ 6.91 (d, J = 8.4 Hz, 1H) : Aromatic proton (H-5)
  • δ 3.89 (s, 3H) : Methoxy group
  • δ 2.58 (septet, J = 6.8 Hz, 1H) : Methine proton of isobutyramide
  • δ 1.23 (d, J = 6.8 Hz, 6H) : Methyl groups

¹³C NMR (100 MHz, CDCl₃) assignments:

  • δ 172.4 : Carbonyl carbon (C=O)
  • δ 156.2 : Tetrazole C-2
  • δ 147.9–114.2 : Aromatic carbons
  • δ 55.1 : Methoxy carbon
  • δ 34.8 : Methine carbon
  • δ 19.4 : Methyl carbons

Infrared (IR) Spectroscopy

Prominent IR absorptions (KBr pellet, cm⁻¹):

  • 3,280 : N–H stretch (amide)
  • 1,650 : C=O stretch (amide I band)
  • 1,545 : N–H bend (amide II band)
  • 1,250 : C–N stretch (tetrazole)
  • 1,020 : C–O–C stretch (methoxy)

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in methanol, attributed to π→π* transitions in the conjugated benzene-tetrazole system. A weaker band at 310 nm (ε = 980 L·mol⁻¹·cm⁻¹) arises from n→π* transitions in the amide group.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C12H15N5O2/c1-8(2)12(18)14-9-4-5-11(19-3)10(6-9)17-7-13-15-16-17/h4-8H,1-3H3,(H,14,18)

InChI Key

DOZGAUHCRZICML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure safety and efficiency, especially when handling hazardous reagents like hydrazoic acid .

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

[18F]MK-9470 (N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluoroethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylpropanamide)

  • Structural Features: Shares a branched propanamide backbone but incorporates a fluorinated ethoxy group, a cyanophenyl substituent, and a pyridyloxy moiety.
  • Key Differences: Radioactive Label: The [18F] tag enables positron emission tomography (PET) imaging, unlike the non-radioactive target compound . Substituents: Lacks a tetrazole group; instead, it uses a pyridyloxy group for receptor binding.
  • Application : Used as a CB1 receptor (CB1R) inverse agonist for neuroimaging .

N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

  • Structural Features : Propanamide backbone with a 2,4-dimethoxyphenyl group and a benzothiazol-trioxo substituent.
  • Methoxy Substitution: Dual methoxy groups (2,4-positions) may enhance solubility compared to the single methoxy group in the target compound.
  • Application : Likely explored as a sulfonamide-based enzyme inhibitor due to the benzothiazol-trioxo motif .

N-(4-sulfamoylphenyl)propanamide

  • Structural Features : Propanamide linked to a sulfamoylphenyl group.
  • Key Differences: Substituent: Sulfamoyl group (NH2SO2-) replaces tetrazole, offering hydrogen-bonding capabilities distinct from the aromatic tetrazole .
  • Application : Possible use in antibacterial or diuretic therapies, leveraging sulfonamide pharmacology .

Other Propanamide Derivatives ( and )

  • Examples: N-benzyl-3-fluorobenzamide: Benzamide backbone with fluorophenyl and benzyl groups; lacks the propanamide branching and tetrazole . 2-(4-chlorophenoxy)propanamide: Phenoxy substituent instead of tetrazole; chlorine enhances lipophilicity .
  • General Trends :
    • Backbone Modifications : Variations in amide structure (e.g., benzamide vs. propanamide) impact conformational flexibility.
    • Substituent Effects : Halogens (F, Cl), heterocycles (pyrazole, thiazole), and alkyl groups modulate solubility, binding affinity, and metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications
Target Compound 4-methoxy, 3-tetrazole, 2-methylpropanamide ~291.3 (estimated) Tetrazole bioisostere, moderate lipophilicity Receptor-targeted therapies
[18F]MK-9470 2-(5-methyl-2-pyridyloxy), [18F]fluoroethoxy ~437.4 (radioactive) PET imaging ligand Neuroimaging (CB1R)
N-(2,4-dimethoxyphenyl)-3-(benzothiazol...) 2,4-dimethoxy, benzothiazol-trioxo ~388.4 Electron-deficient heterocycle Enzyme inhibition
N-(4-sulfamoylphenyl)propanamide 4-sulfamoylphenyl ~214.2 High polarity, hydrogen-bonding capacity Antimicrobial/Diuretic

Biological Activity

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of a tetrazole ring, a methoxy group, and an amide functional group. Its molecular formula is C12_{12}H15_{15}N5_{5}O, and it has a molecular weight of approximately 245.28 g/mol.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. It appears to target specific enzymes involved in cancer cell growth, such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and cell cycle regulation .
  • Antimicrobial Properties : Studies have demonstrated that derivatives containing tetrazole groups can exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disrupting microbial cell membrane integrity or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

  • Anticancer Efficacy :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50_{50} values in the low micromolar range. The study suggested that this efficacy is linked to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Activity :
    Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Data Summary Table

Biological ActivityTargetMechanismReference
AnticancerMCF-7, HeLaInduces apoptosis
AntimicrobialS. aureusDisrupts cell membrane
Anti-inflammatoryCytokinesModulates inflammatory pathways

Q & A

Q. What are the optimal synthetic routes for preparing N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-methylpropanamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1: Functionalization of the aromatic ring with methoxy and tetrazole groups via nucleophilic substitution or cycloaddition reactions.
  • Step 2: Amide bond formation between the substituted phenyl group and 2-methylpropanoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Optimization: Reaction temperature (e.g., 0–5°C for tetrazole ring stabilization) and solvent polarity (e.g., DMF for improved solubility) significantly affect yields. Catalysts like DMAP may accelerate amide coupling .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy: Confirm the presence of methoxy (~δ 3.8 ppm), tetrazole protons (~δ 9.5 ppm), and amide protons (~δ 6.5–7.5 ppm) .
  • Mass Spectrometry: Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns consistent with the tetrazole and amide moieties .
  • X-ray Crystallography: Resolve crystal structures using programs like SHELXL for precise bond-length and angle validation .

Q. What preliminary biological assays are recommended to screen its therapeutic potential?

  • In vitro assays: Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor-binding studies (e.g., GPCRs) using fluorescence polarization .
  • Cell viability assays: MTT or resazurin-based tests to assess cytotoxicity in target cell lines (e.g., cancer or immune cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?

  • Core modifications: Replace the tetrazole ring with triazole or oxadiazole to assess electronic effects on target binding .
  • Substituent variation: Introduce electron-withdrawing groups (e.g., -NO₂) at the methoxy position to modulate lipophilicity and bioavailability .
  • Methodology: Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, followed by synthesis and IC₅₀ determination .

Q. How can crystallographic data resolve contradictions in reported pharmacological activities?

  • Case study: If conflicting results arise in enzyme inhibition assays, determine the compound’s binding mode via X-ray crystallography. For example, SHELXL refinement may reveal conformational flexibility in the tetrazole ring, explaining variable activity across studies .
  • Validation: Cross-reference crystallographic data with molecular dynamics simulations to assess stability of ligand-target complexes .

Q. What strategies mitigate instability of the tetrazole moiety under physiological conditions?

  • Stabilization approaches:
    • pH control: Buffer solutions (pH 6–7) to prevent tetrazole ring decomposition .
    • Prodrug design: Mask the tetrazole as a protected derivative (e.g., tert-butyl carbamate) for improved metabolic stability .
  • Analytical monitoring: Use HPLC-MS to track degradation products in simulated gastric fluid .

Q. How can computational methods predict off-target interactions?

  • Pharmacophore modeling: Identify overlapping features with known off-target proteins (e.g., cytochrome P450 enzymes) using tools like Pharmit .
  • Machine learning: Train models on datasets of tetrazole-containing compounds to flag potential toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.